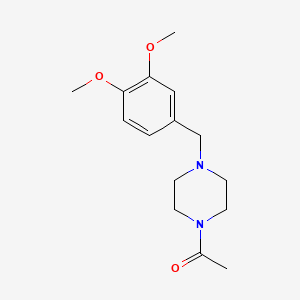
N-(4-chlorophenyl)-4-(4-ethyl-1-piperazinyl)-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-4-(4-ethyl-1-piperazinyl)-3-nitrobenzamide, also known as AG-490, is a small molecule inhibitor that has been widely used in scientific research for its ability to inhibit the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. This pathway plays a crucial role in various biological processes, including cell growth, differentiation, and immune response.
Mecanismo De Acción
N-(4-chlorophenyl)-4-(4-ethyl-1-piperazinyl)-3-nitrobenzamide inhibits the JAK/STAT signaling pathway by binding to the JAK kinase domain and preventing its activation. This, in turn, prevents the phosphorylation and activation of STAT proteins, which are downstream targets of JAK kinases. As a result, the expression of genes regulated by the JAK/STAT pathway is inhibited.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis. In addition, this compound has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in immune cells. These effects make this compound a potential therapeutic agent for various diseases, including cancer and inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-chlorophenyl)-4-(4-ethyl-1-piperazinyl)-3-nitrobenzamide has several advantages as a research tool. It is a small molecule inhibitor that can be easily synthesized and has high specificity for the JAK/STAT pathway. In addition, this compound has been extensively studied and has been shown to have potent inhibitory effects on the JAK/STAT pathway. However, this compound also has limitations. It has been shown to have off-target effects on other kinases, such as epidermal growth factor receptor and platelet-derived growth factor receptor. In addition, this compound has limited solubility in aqueous solutions, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the use of N-(4-chlorophenyl)-4-(4-ethyl-1-piperazinyl)-3-nitrobenzamide in scientific research. One potential application is in the development of cancer therapeutics. This compound has been shown to inhibit the growth of various cancer cell lines and could be used as a lead compound for the development of novel cancer drugs. In addition, this compound could be used to study the role of the JAK/STAT pathway in various diseases, including autoimmune disorders and inflammatory diseases. Finally, the development of more potent and selective JAK/STAT inhibitors could lead to the development of more effective therapeutics for various diseases.
Métodos De Síntesis
The synthesis of N-(4-chlorophenyl)-4-(4-ethyl-1-piperazinyl)-3-nitrobenzamide involves several steps, including the reaction of 4-chloroaniline with 4-ethyl-1-piperazinecarboxamide to form N-(4-chlorophenyl)-4-(4-ethyl-1-piperazinyl)aniline, which is then reacted with 3-nitrobenzoyl chloride to form this compound. The purity of the compound can be improved by recrystallization.
Aplicaciones Científicas De Investigación
N-(4-chlorophenyl)-4-(4-ethyl-1-piperazinyl)-3-nitrobenzamide has been extensively used in scientific research as a JAK/STAT inhibitor. The JAK/STAT pathway is involved in various cellular processes, including cell proliferation, differentiation, and immune response. Dysregulation of this pathway has been linked to various diseases, including cancer, autoimmune disorders, and inflammatory diseases. This compound has been shown to inhibit the activation of JAK/STAT signaling and has been used to study the role of this pathway in various diseases.
Propiedades
IUPAC Name |
N-(4-chlorophenyl)-4-(4-ethylpiperazin-1-yl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN4O3/c1-2-22-9-11-23(12-10-22)17-8-3-14(13-18(17)24(26)27)19(25)21-16-6-4-15(20)5-7-16/h3-8,13H,2,9-12H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMNYTIQXBHOVAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=C(C=C2)C(=O)NC3=CC=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

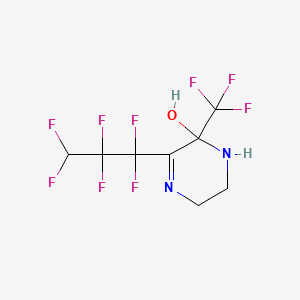
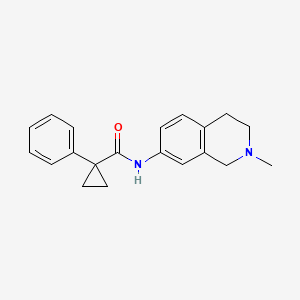

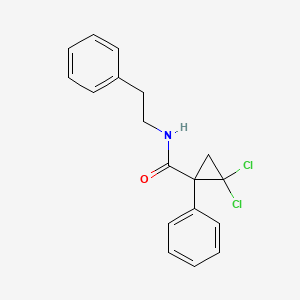


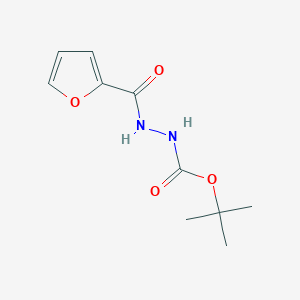
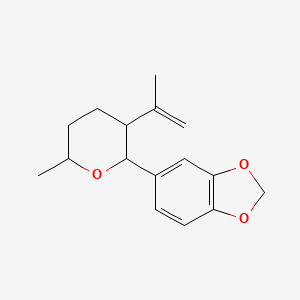
![N-[2-(diethylamino)ethyl]-3-(3-ethyl-4-oxo-3,4-dihydro-1-phthalazinyl)propanamide](/img/structure/B4965288.png)

![3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B4965324.png)

